

# Analytical Profiling of 1,3-Oxazinanone Isomers: A Comparative Guide

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## Compound of Interest

**Compound Name:** (3-tert-Butyl-5-nitro-1,3-oxazinan-5-yl)methanol

**CAS No.:** 32051-21-1

**Cat. No.:** B3051209

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## Executive Summary: The Stereochemical Imperative

1,3-Oxazinanes (saturated six-membered rings containing oxygen and nitrogen at positions 1 and 3) are critical pharmacophores in drug development, serving as precursors to amino alcohols and core scaffolds for bioactive agents (e.g., anti-inflammatory and anti-cancer therapeutics).[2][3]

However, their non-planar nature leads to complex isomerism—specifically cis/trans diastereomers and conformational isomers (chair/boat).[2][3] Distinguishing these isomers is not merely academic; the axial vs. equatorial orientation of substituents dictates reactivity (e.g., N-alkylation rates) and receptor binding affinity.[3] This guide provides a self-validating analytical framework to differentiate these isomers using NMR, MS, and chromatographic signatures.

## Structural & Conformational Landscape

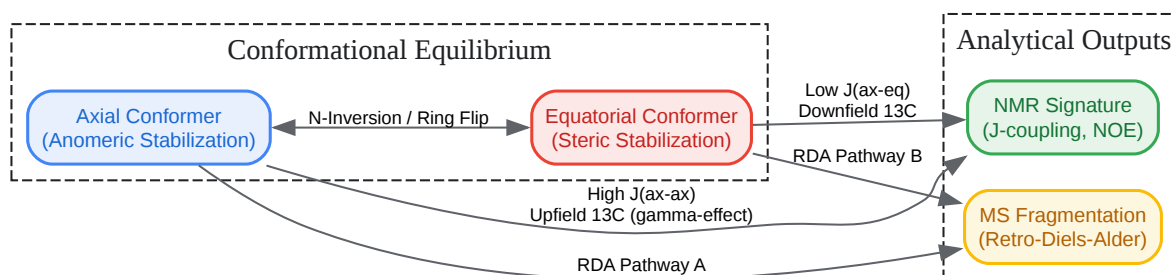
Before analyzing spectra, one must understand the dynamic behavior of the ring. Unlike cyclohexane, 1,3-oxazinanes exhibit a "Generalized Anomeric Effect" due to the N-C-O linkage.

[2][3]

- Ring Conformation: The chair conformation is generally the global minimum.
- N-Inversion: The nitrogen atom undergoes pyramidal inversion.[4][5] Substituents on Nitrogen often prefer the axial position in non-polar solvents (anomeric effect) but may shift to equatorial in polar solvents.
- Isomer Definition:
  - Cis-Isomer: Substituents are on the same side of the ring plane (e.g., 2,4-disubstituted).[2][3]
  - Trans-Isomer: Substituents are on opposite sides.

## Visualization: Isomerism and Conformation

The following diagram illustrates the critical equilibrium and fragmentation logic used throughout this guide.



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Figure 1: Interplay between conformational dynamics and analytical readouts. The equilibrium population dictates the time-averaged NMR signals.

## NMR Spectroscopy: The Gold Standard

NMR is the definitive tool for assigning relative stereochemistry. The distinction relies on the Karplus relationship (for

H-

H coupling) and the

-gauche effect (for

C shifts).

## Proton ( <sup>1</sup>H ) NMR Signatures

In a fixed chair conformation (or biased equilibrium), axial and equatorial protons exhibit distinct environments.<sup>[2]</sup><sup>[3]</sup>

- Coupling Constants (

):

- Axial-Axial (

): Large coupling (8–12 Hz) due to the 180° dihedral angle.<sup>[3]</sup>

- Axial-Equatorial (

) & Equatorial-Equatorial (

): Small coupling (2–5 Hz) due to ~60° dihedral angle.<sup>[2]</sup><sup>[3]</sup>

- Diagnostic Utility: If a multiplet width (sum of

s) is large, the proton is likely axial.<sup>[3]</sup>

- Chemical Shifts (

):

- Equatorial Protons (

): Typically resonate downfield (higher ppm) compared to geminal axial protons.<sup>[2]</sup><sup>[3]</sup>

- Anomeric Protons (H2): The proton at C2 (between O and N) is highly sensitive.<sup>[3]</sup> Its shift depends heavily on the orientation of the N-substituent (lone pair vs. R-group).

## Carbon ( C ) NMR Signatures<sup>[2]</sup><sup>[3]</sup>

- -Gauche Effect: A substituent in an axial position exerts a steric compression on the -carbon (3 bonds away), causing a significant upfield shift (shielding, lower ppm) of 3–6 ppm compared to the equatorial isomer.<sup>[2]</sup><sup>[3]</sup>

**Table 1: Comparative Analytical Signatures (Generic 2,4-Disubstituted Model)**

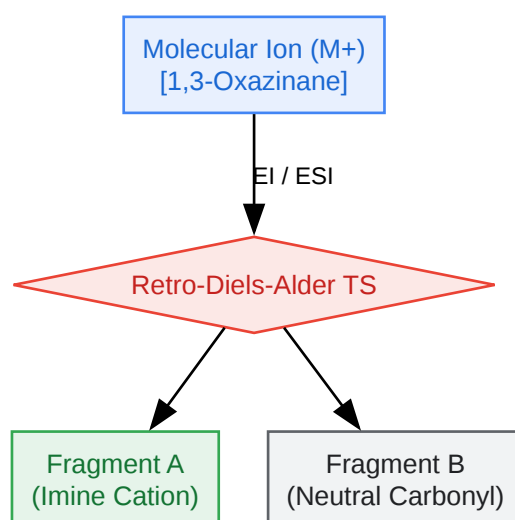
Feature	Cis-Isomer (e.g., 2e, 4e)	Trans-Isomer (e.g., 2a, 4e)	Mechanistic Basis
Dominant Conformation	Diequatorial Chair	Axial-Equatorial Chair	Steric bulk minimization vs. Anomeric effect. <sup>[2]</sup> <sup>[3]</sup>
H NMR: H4 Signal	Axial-like (large to H5)	Axial-like (large to H5)	H4 is axial in both if R4 is equatorial.
H NMR: H2 Signal	Downfield (if H2 is equatorial)	Upfield (if H2 is axial)	Anisotropy of the ring C-C/C-N bonds. <sup>[2]</sup> <sup>[3]</sup>
	~10-12 Hz (triplet-like)	~10-12 Hz	Karplus equation ( ). <sup>[2]</sup> <sup>[3]</sup>
C NMR: C4 Shift	Baseline	Upfield Shift (-3 to -5 ppm)	-gauche effect from axial C2 substituent.
C NMR: C6 Shift	Baseline	Upfield Shift (-4 to -6 ppm)	-gauche effect from axial C2 substituent. <sup>[2]</sup> <sup>[3]</sup>
NOE Correlations	Strong H2-H4 or H2-H6 NOE	Weak/Absent H2-H4 NOE	Spatial proximity (1,3-diaxial relationship). <sup>[2]</sup> <sup>[3]</sup>

## Mass Spectrometric Fingerprints

While MS is less effective for stereochemistry than NMR, it confirms the core scaffold and can distinguish isomers based on fragmentation intensity (though often subtle).[2][3]

- Primary Fragmentation (Retro-Diels-Alder - RDA): The 1,3-oxazinanone ring typically cleaves to release a neutral carbonyl species (formaldehyde or aldehyde) and an imine fragment.[2][3]
  - Pathway: Molecular Ion ( )  
RDA cleavage  
Imine cation + Carbonyl neutral.[2][3]
- Differentiation: Stereoisomers often show identical fragments but different relative intensities. The isomer with higher internal strain (often the one with axial substituents) may fragment more readily, showing a lower relative abundance of the molecular ion ( ).

### Visualization: Fragmentation Pathway



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Figure 2: Primary Retro-Diels-Alder (RDA) fragmentation pathway characteristic of 1,3-heterocycles.<sup>[2][3]</sup>

## Experimental Protocols

### Protocol A: Determination of Stereochemistry via NMR

Objective: Assign Cis/Trans configuration using coupling constants and NOE.

- Sample Prep: Dissolve 5–10 mg of pure isomer in 0.6 mL  
  
(or  
  
to resolve overlapping signals).
  - Note: Use a non-polar solvent to maximize the population of the anomericly stabilized conformer if investigating N-substituents.
- 1D Acquisition: Acquire standard  
  
H and  
  
C spectra.
- Decoupling Experiment: If H2/H4/H6 signals are obscured, perform homonuclear decoupling to simplify multiplets and extract  
  
values.
- NOESY/ROESY:
  - Set mixing time ( ) to 500-800 ms.
  - Look for 1,3-diaxial correlations. If H2 and H4 show a strong cross-peak, they are both axial, implying the substituents at C2 and C4 are both equatorial (Cis isomer in 1,3-relationship).<sup>[2][3]</sup>
- Data Analysis:

- Calculate

.<sup>[3]</sup> If

Hz, H4 is axial.<sup>[2]</sup><sup>[3]</sup>

- Compare

C shifts of C4/C6 between isomers. The isomer with upfield shifts likely has an axial substituent at C2.

## Protocol B: Chromatographic Separation (HPLC)

Objective: Separate diastereomers for analysis.<sup>[3]</sup>

- Column: C18 Reverse Phase (Analytical: 4.6 x 150 mm, 5 μm).<sup>[2]</sup><sup>[3]</sup>
- Mobile Phase: Isocratic Acetonitrile:Water (buffer pH 7.<sup>[3]</sup>0) 60:40 to start.
  - Rationale: Isomers differ in polarity. The isomer with intramolecular hydrogen bonding or shielded polar groups (often the cis form in certain substitution patterns) typically elutes later in reverse phase due to higher effective hydrophobicity.
- Detection: UV at 210 nm (or  
of aromatic substituents).<sup>[3]</sup>

## References

- Conformational Analysis of 1,3-Oxazines: Title: Conformational analysis of 3-methyltetrahydro-1,3-oxazine. Source: Russian Journal of General Chemistry.<sup>[4]</sup> URL:<sup>[Link]</sup>
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- Mass Spectrometry of Heterocycles: Title: Mass spectra of 1,3-oxathiane and its alkyl derivatives (Analogous fragmentation patterns). Source: Organic Mass Spectrometry. URL:<sup>[Link]</sup><sup>[2]</sup><sup>[3]</sup><sup>[7]</sup><sup>[8]</sup>

- Biological Applications & Scaffold Utility: Title: 1,3-Oxazine as a Promising Scaffold for the Development of Biologically Active Lead Molecules. Source: ChemistrySelect. URL:[\[Link\]](#)<sup>[2]</sup>  
<sup>[3]</sup>

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